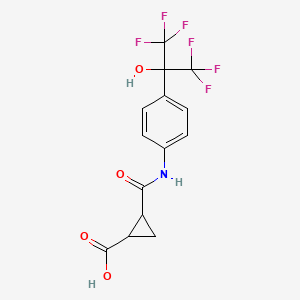

2-(N-(4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(N-(4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid is a synthetic organic compound known for its distinct chemical structure and significant reactivity. The presence of multiple fluorine atoms imparts unique chemical properties, making it a compound of interest in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

One of the common synthetic routes involves the reaction of 4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)aniline with cyclopropanecarbonyl chloride in the presence of a base like triethylamine. The reaction typically occurs under controlled temperatures to ensure specificity and yield.

Another route can be through the coupling of 4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)benzamide with cyclopropanecarboxylic acid using a suitable coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial-scale production generally mirrors the laboratory methods but involves optimization for scale, efficiency, and cost-effectiveness. It typically involves automated reactors with stringent controls on temperature, pressure, and reagent concentrations to maximize yield and purity.

化学反应分析

General Chemical Profile

Molecular Formula : C₁₇H₁₂F₉NO₄

Molecular Weight : 505.28 g/mol

Key Functional Groups :

- Cyclopropanecarboxylic acid

- Trifluoromethyl-hydroxyethyl substituent

- Phenylcarbamoyl moiety

Hydrolysis of Methyl Ester Precursor

The compound is synthesized via hydrolysis of its methyl ester intermediate under basic conditions:

Reaction :

Methyl 1-(4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenylcarbamoyl)cyclopropanecarboxylate

- KOH (aq) → Target compound

Conditions :

- Base : Potassium hydroxide (99.12 g in 900 mL H₂O)

- Temperature : 25–35°C

- Acidification : HCl (138 mL conc.) added post-hydrolysis for precipitation

Yield : 78%

Purity : >99.98% (HPLC)

Amide Bond Formation

The phenylcarbamoyl group is introduced via coupling reactions. For analogous compounds (e.g., cabozantinib intermediates), carbodiimide-mediated coupling (e.g., EDC·HCl) is used to link cyclopropanecarboxylic acid derivatives to aromatic amines .

Key Reaction Data

Stability and Reactivity

科学研究应用

Pharmacological Applications

The compound has been identified as an agonist for Liver X Receptors (LXRα and LXRβ), which play crucial roles in lipid metabolism and inflammatory responses. Its pharmacological applications include:

- Metabolic Disorders : Research indicates that LXR agonists can influence cholesterol homeostasis and may be beneficial in treating metabolic syndromes related to dyslipidemia .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential use in treating chronic inflammatory diseases .

Case Study: LXR Agonism

A study demonstrated that compounds like 2-(N-(4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid could significantly reduce markers of inflammation in animal models of metabolic syndrome. The results indicated a decrease in serum triglycerides and improved insulin sensitivity .

Agricultural Applications

The unique properties of this compound also extend to agricultural science:

- Pesticidal Properties : Preliminary studies show that derivatives of this compound can act as effective biopesticides against certain pests due to their ability to disrupt hormonal systems in insects .

Case Study: Biopesticide Efficacy

In trials conducted on common agricultural pests, formulations containing the compound exhibited significant mortality rates compared to control groups. The efficacy was attributed to its ability to interfere with insect growth regulators .

Material Science Applications

Research into the material properties of this compound has revealed potential uses in developing advanced materials:

- Fluorinated Polymers : The trifluoromethyl groups enhance the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications .

Case Study: Polymer Development

A recent study focused on synthesizing polymers incorporating the compound into their structure. Results indicated improved mechanical properties and resistance to solvents compared to traditional polymers without fluorination .

作用机制

Molecular Targets and Pathways: : The compound's mechanism of action varies with application but often involves interaction with proteins or enzymes due to the presence of multiple functional groups that facilitate binding.

Pathways Involved: : Depending on the biological target, it could influence metabolic pathways, signal transduction mechanisms, or other cellular processes.

相似化合物的比较

Similar Compounds: : 2-(4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)acetic acid, 2-(N-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)carbamoyl)cyclohexanecarboxylic acid.

Uniqueness: : The unique combination of cyclopropane and the trifluoromethyl group confers distinct steric and electronic properties, differentiating it from other similar fluorinated compounds.

This should give a comprehensive overview of 2-(N-(4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid. What else do you want to know?

生物活性

The compound 2-(N-(4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)carbamoyl)cyclopropanecarboxylic acid is a member of a class of cyclopropane carboxylic acids that have garnered attention due to their unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

The molecular formula of the compound is C16H18F6N2O3, with a complex structure that includes a cyclopropane ring and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the coupling of cyclopropanecarboxylic acid derivatives with amines in the presence of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate). This method allows for the introduction of various aromatic substituents that can modulate biological activity.

The biological activity of this compound is largely attributed to its interaction with specific biological targets. Notably, it has been shown to act as an agonist for liver X receptors (LXRs), which are nuclear receptors involved in lipid metabolism and cholesterol homeostasis. This interaction can lead to various downstream effects including:

- Regulation of lipid metabolism : By activating LXRs, the compound may influence the expression of genes involved in lipid uptake and storage.

- Anti-inflammatory effects : Some studies suggest that LXR activation can also modulate inflammatory responses.

Case Studies and Research Findings

- Inhibition of Cell Proliferation : Research indicates that derivatives of cyclopropanecarboxylic acids exhibit significant inhibition on the proliferation of U937 human myeloid leukemia cells without inducing cytotoxicity. This suggests potential applications in cancer therapy where selective inhibition is desirable .

- Metabolic Effects : A study highlighted that cyclopropanecarboxylic acids could influence metabolic pathways related to hypoglycemia. The incorporation of these compounds into fatty acid biosynthesis pathways was observed, indicating their potential role in metabolic regulation .

- Structure-Activity Relationship (SAR) : The introduction of trifluoromethyl groups has been shown to enhance the potency and selectivity of these compounds toward specific receptors. The SAR studies emphasize the importance of substituent positioning and electronic properties in determining biological outcomes .

Table 1: Summary of Biological Activities

Table 2: Synthesis Yields

| Compound Derivative | Yield (%) | Method Used |

|---|---|---|

| 1-Phenylcyclopropane Carboxamide Derivative | 85% | HATU Coupling |

| Trifluoromethyl-substituted Derivative | 90% | α-Alkylation |

属性

IUPAC Name |

2-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F6NO4/c15-13(16,17)12(25,14(18,19)20)6-1-3-7(4-2-6)21-10(22)8-5-9(8)11(23)24/h1-4,8-9,25H,5H2,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBAODFXUVDXOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F6NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。